cis-1-Propoxypropene

Description

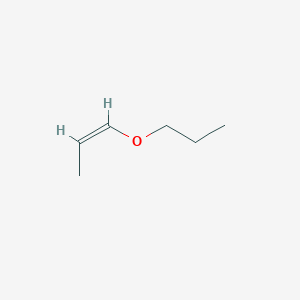

cis-1-Propoxypropene is an enol ether characterized by a propoxy group (-OCH₂CH₂CH₃) attached to a propene moiety in the cis configuration. This compound belongs to the class of alkenyl ethers, which are known for their reactivity in polymerization and acid-catalyzed hydrolysis. Enol ethers like this compound are intermediates in organic synthesis, particularly in the formation of cyclic ethers and heterocycles.

Properties

CAS No. |

14360-78-2 |

|---|---|

Molecular Formula |

C6H12O |

Molecular Weight |

100.16 g/mol |

IUPAC Name |

1-[(Z)-prop-1-enoxy]propane |

InChI |

InChI=1S/C6H12O/c1-3-5-7-6-4-2/h3,5H,4,6H2,1-2H3/b5-3- |

InChI Key |

NTXOAYYHJHJLCN-HYXAFXHYSA-N |

SMILES |

CCCOC=CC |

Isomeric SMILES |

CCCO/C=C\C |

Canonical SMILES |

CCCOC=CC |

Synonyms |

(Z)-1-Propyloxy-1-propene |

Origin of Product |

United States |

Comparison with Similar Compounds

Propylene Oxide (1,2-Epoxypropane)

- Structure: Propylene oxide (CAS 75-56-9) is a cyclic ether (epoxide) with a three-membered ring, whereas cis-1-Propoxypropene is an acyclic enol ether .

- Reactivity: Propylene oxide undergoes ring-opening reactions due to ring strain, making it useful in producing polyurethanes and glycols. this compound, as an enol ether, is prone to acid-catalyzed hydrolysis, forming carbonyl compounds. Its double bond may also participate in Diels-Alder reactions.

- Applications: Propylene oxide is industrially significant in polymer production , while enol ethers like this compound are niche intermediates in fine chemical synthesis.

2-Propenal (Acrolein)

- Structure : 2-Propenal (CAS 107-02-8) is an α,β-unsaturated aldehyde, differing from this compound in functional groups (aldehyde vs. ether) .

- Reactivity :

- 2-Propenal’s electrophilic double bond reacts readily in Michael additions.

- This compound’s ether group stabilizes the adjacent double bond, reducing electrophilicity but enhancing resonance stability.

Polymerizable Acrylates and Ethers

- Polymers : lists copolymers such as "2-丙烯酸,2-甲基-,与乙烯基苯的聚合物" (CAS 1961246-11-6), which incorporate acrylate and styrene derivatives.

- Comparison: this compound could theoretically copolymerize with vinyl monomers, similar to methyl acrylate derivatives, but its cis configuration may influence steric interactions during polymerization .

Data Table: Hypothetical Comparison of Key Properties

Note: Specific data for this compound is unavailable in the provided evidence; values for related compounds are included where possible.

Research Findings and Limitations

- Synthesis Gaps: No synthetic routes or yields are documented in the provided evidence.

- Analytical Methods : Chromatographic techniques (e.g., Supplementary Figures S1–S6 in ) could theoretically separate this compound from analogs, but retention times remain unverified .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.